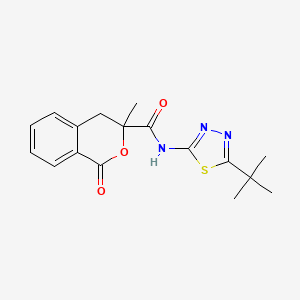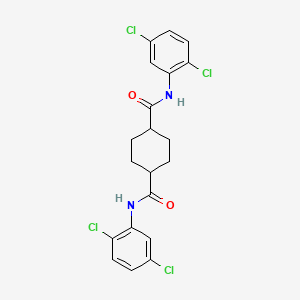![molecular formula C17H16ClN3O3 B4224018 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE CAS No. 836662-19-2](/img/structure/B4224018.png)
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE
Overview
Description
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE typically involves the reaction of 2-chlorobenzohydrazide with furfural in the presence of an acid catalyst to form the intermediate 2-chlorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
- 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole
- 1-[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl-1H-1,2,4-triazole
Uniqueness
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and furylmethyl groups, which contribute to its distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its analogs, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-7-2-1-6-13(14)17-20-16(24-21-17)9-3-8-15(22)19-11-12-5-4-10-23-12/h1-2,4-7,10H,3,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVJSJCDYUGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160236 | |
| Record name | 3-(2-Chlorophenyl)-N-(2-furanylmethyl)-1,2,4-oxadiazole-5-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836662-19-2 | |
| Record name | 3-(2-Chlorophenyl)-N-(2-furanylmethyl)-1,2,4-oxadiazole-5-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836662-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)-N-(2-furanylmethyl)-1,2,4-oxadiazole-5-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4223947.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide](/img/structure/B4223953.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]alaninamide](/img/structure/B4223958.png)
![N-(5-bromo-2-hydroxyphenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4223969.png)
![N-(2-methyl-5-nitrophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4223973.png)


![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4223999.png)
![1-benzyl-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B4224008.png)
![4-chloro-N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4224011.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4224015.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4224024.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4224028.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4224038.png)
